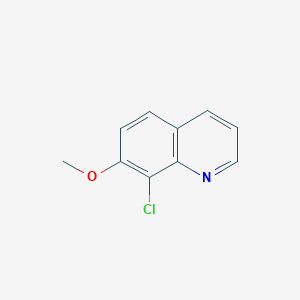

8-Chloro-7-methoxyquinoline

Description

Properties

IUPAC Name |

8-chloro-7-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-13-8-5-4-7-3-2-6-12-10(7)9(8)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLAFVDTYGSLSMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=CC=N2)C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Multi-Step Synthesis of 8-Chloro-7-methoxyquinoline from 8-Hydroxyquinoline

For inquiries, please contact: Senior Application Scientist Gemini Laboratories

Abstract

8-Chloro-7-methoxyquinoline is a valuable heterocyclic scaffold, serving as a key intermediate in the synthesis of various pharmacologically active molecules. The transformation of the readily available starting material, 8-hydroxyquinoline, into this target compound presents a significant synthetic challenge due to the required functional group manipulations at positions 7 and 8 of the quinoline core. A direct conversion is not feasible; therefore, this guide details a robust and scientifically grounded multi-step synthetic pathway. The proposed strategy involves an initial regioselective bromination of 8-hydroxyquinoline, followed by a copper-catalyzed nucleophilic methoxylation, and concludes with a deoxychlorination to yield the final product. This document provides detailed experimental protocols, mechanistic insights, and a discussion of the rationale behind the chosen synthetic route, intended for researchers and professionals in chemical synthesis and drug development.

Introduction: The Synthetic Challenge

8-Hydroxyquinoline and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, anticancer, and neuroprotective properties.[1][2] The specific analogue, 8-chloro-7-methoxyquinoline, represents a synthetically attractive building block for the development of novel therapeutics. The challenge lies in the conversion of 8-hydroxyquinoline, which involves the introduction of a methoxy group at the C-7 position and the replacement of the C-8 hydroxyl group with a chlorine atom.

The electronic properties of the 8-hydroxyquinoline ring system dictate the course of typical electrophilic aromatic substitution reactions. The hydroxyl group is a potent activating ortho-, para-director, meaning that electrophilic attack is overwhelmingly favored at the C-5 and C-7 positions.[3] This inherent reactivity precludes a direct and selective introduction of the required functionalities in a single step. Therefore, a strategic, multi-step approach is necessary to overcome these regiochemical hurdles and achieve the desired molecular architecture. This guide elucidates such a pathway, prioritizing reaction feasibility, yield, and scalability.

Proposed Synthetic Strategy: A Three-Step Approach

To achieve the synthesis of 8-chloro-7-methoxyquinoline from 8-hydroxyquinoline, we propose a logical three-step sequence. This pathway is designed to systematically install the required functional groups by leveraging established and reliable chemical transformations. The overall workflow is as follows:

-

Regioselective Bromination: Introduction of a bromine atom at the C-7 position of 8-hydroxyquinoline. This halogen serves as a handle for the subsequent introduction of the methoxy group.

-

Nucleophilic Methoxylation: A copper-catalyzed Ullmann-type reaction to replace the C-7 bromine atom with a methoxy group, forming the key intermediate 7-methoxy-8-hydroxyquinoline.

-

Deoxychlorination: Conversion of the C-8 hydroxyl group of the intermediate into the final chloro functionality using a suitable chlorinating agent such as phosphorus oxychloride (POCl₃).

Sources

A Guide to the Spectroscopic Characterization of 8-Chloro-7-methoxyquinoline

Foreword: The Imperative of Unambiguous Identification

In the landscape of drug discovery and materials science, quinoline scaffolds are of paramount importance, forming the core of numerous antibacterial, anticancer, and antimalarial agents.[1] The specific compound, 8-Chloro-7-methoxyquinoline (CAS No. 1422978-91-3), represents a key heterocyclic building block.[2][3] Its utility in the synthesis of bioactive molecules hinges on the precise placement of its chloro and methoxy substituents, which dictates its steric and electronic properties. Consequently, the unambiguous structural confirmation of this molecule is not merely an academic exercise but a foundational requirement for its application in any research or development context.

This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the structural elucidation of 8-Chloro-7-methoxyquinoline. The protocols and interpretations that follow are grounded in established principles and data from analogous quinoline systems, designed to serve as a self-validating framework for researchers.

Disclaimer: As of the latest literature review, publicly available experimental spectra for 8-Chloro-7-methoxyquinoline are not available. The data presented herein are predicted values based on established spectroscopic principles and analysis of structurally similar compounds. These predictions provide a robust baseline for researchers to compare with their own experimental results.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 8-Chloro-7-methoxyquinoline, ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the quinoline ring.

Experimental Protocol: NMR Data Acquisition

A self-validating NMR experiment requires careful sample preparation and parameter selection to ensure high-quality, reproducible data.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the 8-Chloro-7-methoxyquinoline sample.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent, typically deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[4]

-

Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup & Acquisition (¹H NMR):

-

The experiment should be performed on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio.

-

-

Instrument Setup & Acquisition (¹³C NMR):

¹H NMR Spectral Interpretation

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) are influenced by the electron-withdrawing effect of the nitrogen and chlorine atoms and the electron-donating effect of the methoxy group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |

| ~8.90 | dd | J ≈ 4.5, 1.5 Hz | 1H | H-2 | Adjacent to the electronegative ring nitrogen, deshielded. Coupled to H-3 and H-4. |

| ~8.20 | d | J ≈ 8.5 Hz | 1H | H-4 | Deshielded by proximity to nitrogen. Coupled to H-3. |

| ~7.55 | d | J ≈ 8.8 Hz | 1H | H-5 | Part of the benzene ring, coupled to H-6. |

| ~7.45 | dd | J ≈ 8.5, 4.5 Hz | 1H | H-3 | Coupled to both H-2 and H-4. |

| ~7.10 | d | J ≈ 8.8 Hz | 1H | H-6 | Shielded by the adjacent methoxy group at C-7. Coupled to H-5. |

| ~4.05 | s | - | 3H | -OCH₃ | Typical chemical shift for an aromatic methoxy group. Appears as a singlet as there are no adjacent protons. |

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. The chemical shifts are highly sensitive to the electronic environment.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155.0 | C-7 | Attached to the electron-donating methoxy group, significantly deshielded. |

| ~150.0 | C-2 | Adjacent to the ring nitrogen. |

| ~142.0 | C-8a | Bridgehead carbon adjacent to the nitrogen. |

| ~136.0 | C-4 | Deshielded by the ring nitrogen. |

| ~128.0 | C-5 | Aromatic carbon. |

| ~127.0 | C-4a | Bridgehead carbon. |

| ~122.0 | C-3 | Aromatic carbon. |

| ~118.0 | C-8 | Attached to the electronegative chlorine atom. |

| ~108.0 | C-6 | Shielded by the ortho-methoxy group. |

| ~56.5 | -OCH₃ | Typical shift for a methoxy carbon attached to an aromatic ring.[7] |

NMR Workflow Diagram

Caption: Workflow for NMR-based structural elucidation.

Part 2: Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Data Acquisition

The choice of sampling technique depends on the physical state of the sample. For a solid like 8-Chloro-7-methoxyquinoline, the KBr pellet method is a classic and reliable choice.

-

Sample Preparation (KBr Pellet Method):

-

Gently grind 1-2 mg of the sample with an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr).

-

Thoroughly mix and grind the two components until a fine, homogeneous powder is obtained. This minimizes scattering of the IR beam.

-

Transfer the powder to a pellet-pressing die and apply several tons of pressure using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

IR Spectral Interpretation

The IR spectrum will display characteristic absorption bands corresponding to the vibrations of the functional groups within the molecule.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 3100-3000 | Medium | C-H Stretch | Aromatic C-H |

| 2980-2850 | Medium | C-H Stretch | -OCH₃ group |

| 1620-1580 | Strong-Medium | C=C & C=N Stretch | Quinoline ring system |

| 1500-1450 | Strong | C=C Stretch | Aromatic ring |

| 1270-1230 | Strong | C-O Stretch (asymmetric) | Aryl-alkyl ether (-O-CH₃) |

| 1050-1020 | Strong | C-O Stretch (symmetric) | Aryl-alkyl ether (-O-CH₃) |

| 850-750 | Strong | C-H Bend (out-of-plane) | Substituted aromatic ring |

| ~700 | Medium-Weak | C-Cl Stretch | Aryl chloride |

The presence of strong bands in the 1620-1450 cm⁻¹ region confirms the aromatic quinoline core. The distinctive strong C-O stretching bands around 1250 cm⁻¹ and 1040 cm⁻¹ are highly indicative of the aryl-alkyl ether (methoxy group), while the C-Cl stretch is expected at lower wavenumbers.

IR Analysis Workflow Diagram

Caption: FT-IR analysis workflow for functional group identification.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial pieces to the structural puzzle.

Experimental Protocol: EI-MS Data Acquisition

Electron Ionization (EI) is a hard ionization technique that provides detailed fragmentation patterns, which are useful for structural elucidation.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the sample with high-energy electrons (~70 eV). This will ionize the molecule by ejecting an electron, forming a radical cation known as the molecular ion (M⁺•).

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate a mass spectrum, which plots the relative abundance of ions versus their m/z value.

MS Spectral Interpretation

The molecular formula of 8-Chloro-7-methoxyquinoline is C₁₀H₈ClNO. The nominal molecular weight is 193 g/mol . Due to the presence of chlorine, a characteristic isotopic pattern is expected for the molecular ion and any chlorine-containing fragments. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, we expect to see two peaks for the molecular ion: one at m/z 193 (for the ³⁵Cl isotope) and another at m/z 195 (for the ³⁷Cl isotope), with the peak at m/z 195 having about one-third the intensity of the peak at m/z 193.[8]

| Predicted m/z | Ion Structure | Fragmentation Pathway |

| 193/195 | [C₁₀H₈ClNO]⁺• | Molecular Ion (M⁺•) |

| 178/180 | [C₉H₅ClNO]⁺• | Loss of a methyl radical (•CH₃) from the methoxy group. This is a common fragmentation for methoxy aromatics. |

| 150/152 | [C₉H₅Cl]⁺• | Subsequent loss of carbon monoxide (CO) from the [M-15]⁺ ion. |

| 115 | [C₈H₅N]⁺• | Loss of a chlorine radical (•Cl) from the [M-CO] fragment. |

Mass Spectrometry Fragmentation Workflow

Caption: Predicted EI-MS fragmentation of 8-Chloro-7-methoxyquinoline.

Conclusion: An Integrated Spectroscopic Portrait

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For 8-Chloro-7-methoxyquinoline:

-

Mass Spectrometry establishes the molecular weight (193/195 amu) and confirms the presence of one chlorine atom.

-

IR Spectroscopy identifies the key functional groups: an aromatic system, a C-O ether linkage, and a C-Cl bond.

-

NMR Spectroscopy provides the definitive structural map, confirming the presence of five unique aromatic protons and a three-proton methoxy singlet, with chemical shifts and coupling patterns consistent with the 8-chloro, 7-methoxy substitution pattern on the quinoline core.

Together, these techniques provide a cohesive and self-reinforcing dataset that allows for the confident and unambiguous structural assignment of 8-Chloro-7-methoxyquinoline, a critical step for its use in advanced chemical synthesis and research.

References

- (No valid reference)

- (No valid reference)

-

ResearchGate. (2025). FTIR, FT-Raman, FT-NMR, ab initio and DFT electronic structure investigation on 8-chloroquinoline and 8-nitroquinoline. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- (No valid reference)

- (No valid reference)

-

American Chemical Society. (1951). Preparation of Some Substituted 8-Hydroxy- and 8-Methoxyquinolines. Journal of the American Chemical Society. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. Retrieved from [Link]

- (No valid reference)

- (No valid reference)

-

The Journal of Organic Chemistry. (1976). Electrophilic halogenation of 8-methoxyquinoline. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 8-Chloro-7-methoxyquinoline. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). MASS SPECTRA OF OXYGENATED QUINOLINES. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Retrieved from [Link]

- (No valid reference)

- (No valid reference)

-

NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

- (No valid reference)

- (No valid reference)

-

ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

- (No valid reference)

- (No valid reference)

Sources

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 8-Chloro-7-methoxyquinoline | 1422978-91-3 [chemicalbook.com]

- 3. 8-Chloro-7-methoxyquinoline [myskinrecipes.com]

- 4. rsc.org [rsc.org]

- 5. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chemconnections.org [chemconnections.org]

- 7. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Chloro-7-methoxyquinoline | C10H8ClNO | CID 10607829 - PubChem [pubchem.ncbi.nlm.nih.gov]

An Inquiry into the Properties and Applications of 8-Chloro-7-methoxyquinoline (CAS 1422978-91-3): Acknowledging a Knowledge Gap

An extensive review of publicly accessible scientific and technical literature reveals a significant deficit of in-depth information regarding the chemical compound identified by CAS number 1422978-91-3. This compound, identified as 8-Chloro-7-methoxyquinoline, appears to be a novel or relatively obscure chemical entity with limited documented research and applications.

Table 1: Basic Chemical Identifiers for CAS 1422978-91-3

| Identifier | Value | Source |

| CAS Number | 1422978-91-3 | [1] |

| Chemical Name | 8-Chloro-7-methoxyquinoline | [1] |

| Molecular Formula | C₁₀H₈ClNO | [2] |

| Molecular Weight | 193.63 g/mol | [2] |

Limited Available Data

The primary sources of information for 8-Chloro-7-methoxyquinoline are chemical supplier catalogs.[1][3] These sources confirm its chemical name and basic formula but do not provide any substantive technical data beyond these identifiers.

The Unanswered Questions: A Call for Further Research

For researchers, scientists, and drug development professionals, the absence of key information presents both a challenge and an opportunity. The following critical areas remain to be elucidated for 8-Chloro-7-methoxyquinoline:

-

Physicochemical Properties: Detailed data on melting point, boiling point, solubility, pKa, and spectral characteristics (NMR, IR, Mass Spectrometry) are essential for handling, characterization, and application development.

-

Synthesis and Purification: Validated, scalable, and cost-effective synthesis and purification protocols are necessary for making the compound accessible for research and development.

-

Mechanism of Action and Biological Activity: The core of its potential utility lies in understanding its biological targets and mechanism of action. At present, there is no information on its pharmacological profile.

-

Applications in Research and Drug Development: Without foundational data, its potential as a scaffold in medicinal chemistry, a tool compound in chemical biology, or a material in other scientific disciplines remains purely speculative.

-

Safety and Toxicology: A comprehensive Safety Data Sheet (SDS) detailing its toxicological properties, handling precautions, and emergency procedures is not publicly available. Generic safety precautions for handling chemical compounds should be strictly followed, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.[4][5] Work should be conducted in a well-ventilated area.[5]

Conclusion

While the identity of CAS number 1422978-91-3 as 8-Chloro-7-methoxyquinoline has been established, the scientific community currently lacks the necessary body of research to compile an in-depth technical guide. The information gap surrounding this compound underscores the vastness of chemical space and the continuous emergence of new molecules with yet-to-be-discovered properties and applications.

For researchers interested in this compound, the path forward would involve de novo synthesis and comprehensive characterization to establish its fundamental properties. Such foundational work would be a prerequisite for any exploration of its potential in drug discovery or other scientific fields. The current state of knowledge serves as a clear indication that 8-Chloro-7-methoxyquinoline represents uncharted territory for chemical and biological exploration.

References

-

MySkinRecipes. Pyrimidine Derivatives (73). [Link]

-

EON Biotech. Shop – Page 1824. [Link]

-

Covestro. SAFETY DATA SHEET. [Link]

Sources

An In-depth Technical Guide to 8-Chloro-7-methoxyquinoline: Synthesis, Characterization, and Scientific Context

This guide provides a comprehensive technical overview of 8-Chloro-7-methoxyquinoline, a heterocyclic compound of interest to researchers in medicinal chemistry and drug discovery. While direct literature on its initial discovery is sparse, this document consolidates established synthetic methodologies and spectroscopic principles to offer a robust guide for its preparation and characterization.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] The substitution pattern on the quinoline core is critical in defining its biological activity, making the synthesis and characterization of novel derivatives a key focus in the development of new therapeutic agents. 8-Chloro-7-methoxyquinoline represents a specific substitution pattern with potential for further chemical exploration and biological evaluation.

Proposed Synthesis of 8-Chloro-7-methoxyquinoline

The synthesis of 8-Chloro-7-methoxyquinoline can be logically approached through a multi-step process, beginning with a suitable aniline precursor. A plausible and efficient route involves the preparation of 2-chloro-3-methoxyaniline followed by a classical quinoline ring-forming reaction.

Synthesis of the Key Precursor: 2-Chloro-3-methoxyaniline

The journey to our target molecule begins with the synthesis of the essential starting material, 2-chloro-3-methoxyaniline. A reliable method for its preparation is the reduction of the corresponding nitro compound, 2-chloro-3-nitroanisole.

Experimental Protocol: Synthesis of 2-chloro-3-methoxyaniline

-

Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-3-nitroanisole (1.38 g, 7.36 mmol) in a solvent mixture of glacial acetic acid (19 mL) and ethanol (19 mL).

-

Addition of Reducing Agent: To this solution, add iron powder (1.64 g, 29.4 mmol). The use of iron in an acidic medium is a classic and effective method for the reduction of aromatic nitro groups.

-

Reaction: Stir the reaction mixture vigorously at reflux for approximately 3.5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with water (70 mL) and carefully neutralize it with solid sodium carbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 150 mL).

-

Purification: Combine the organic extracts, wash with saturated brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate it under reduced pressure to yield crude 2-chloro-3-methoxyaniline as a yellow oil. This crude product is often of sufficient purity for the subsequent step.[2]

Construction of the Quinoline Ring: The Skraup Synthesis

With 2-chloro-3-methoxyaniline in hand, the quinoline core can be constructed using the Skraup synthesis. This reaction involves the treatment of an aniline with glycerol, sulfuric acid, and an oxidizing agent to form the quinoline ring.[3]

Experimental Protocol: Synthesis of 8-Chloro-7-methoxyquinoline

-

Reaction Setup: In a fume hood, carefully add concentrated sulfuric acid to a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

-

Addition of Reactants: To the sulfuric acid, cautiously add 2-chloro-3-methoxyaniline, followed by glycerol. An oxidizing agent, such as nitrobenzene or arsenic acid, is then added.[4] The reaction is highly exothermic and requires careful control of the addition rate and temperature.

-

Heating: Heat the reaction mixture gently. The reaction is often vigorous, and the temperature should be carefully monitored and controlled.

-

Work-up: After the reaction is complete, cool the mixture and pour it onto ice. Neutralize the acidic solution with a base, such as sodium hydroxide, which will precipitate the crude product.

-

Purification: The crude 8-Chloro-7-methoxyquinoline can be purified by steam distillation or recrystallization from a suitable solvent to afford the final product.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of 8-Chloro-7-methoxyquinoline.

Initial Characterization of 8-Chloro-7-methoxyquinoline

The structural elucidation of a newly synthesized compound relies on a combination of spectroscopic techniques. The following sections detail the expected spectroscopic data for 8-Chloro-7-methoxyquinoline based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals in the aromatic region. The protons on the quinoline ring will exhibit complex splitting patterns (doublets, doublets of doublets) due to spin-spin coupling. The methoxy group will appear as a sharp singlet, typically in the range of 3.9-4.1 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments. The spectrum will show ten distinct signals for the ten carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the methoxy group.

| Predicted NMR Data for 8-Chloro-7-methoxyquinoline | | :--- | :--- | | ¹H NMR (Predicted) | Aromatic protons: δ 7.0-8.9 ppm (complex multiplets), Methoxy protons: δ ~4.0 ppm (singlet) | | ¹³C NMR (Predicted) | Aromatic carbons: δ 110-160 ppm, Methoxy carbon: δ ~56 ppm |

Infrared (IR) Spectroscopy

The IR spectrum of 8-Chloro-7-methoxyquinoline will display characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Predicted IR Absorption Bands for 8-Chloro-7-methoxyquinoline | | :--- | :--- | | Functional Group | Expected Absorption Range (cm⁻¹) | | C-H (aromatic) | 3000-3100 | | C-H (methoxy) | 2850-2960 | | C=C and C=N (aromatic ring) | 1500-1600 | | C-O (methoxy) | 1000-1300 | | C-Cl | 600-800 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For 8-Chloro-7-methoxyquinoline (C₁₀H₈ClNO), the expected molecular weight is approximately 193.63 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight. The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom, with a prominent M+2 peak approximately one-third the intensity of the M⁺ peak. Common fragmentation pathways for quinolines include the loss of small molecules such as HCN.[5] For this specific molecule, fragmentation may also involve the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO).

Potential Applications and Future Directions

Given the prevalence of the quinoline scaffold in pharmaceuticals, 8-Chloro-7-methoxyquinoline serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the chloro and methoxy substituents provides handles for further chemical modifications, allowing for the generation of a library of derivatives for biological screening. Areas of potential interest for compounds derived from this scaffold include oncology, infectious diseases, and neurodegenerative disorders.

Conclusion

This technical guide provides a scientifically grounded pathway for the synthesis and characterization of 8-Chloro-7-methoxyquinoline. By leveraging established organic chemistry principles and spectroscopic analysis of analogous structures, researchers can confidently approach the preparation and identification of this and other novel quinoline derivatives. The methodologies outlined herein are intended to serve as a foundational resource for scientists and professionals engaged in the exciting field of drug discovery and development.

References

- Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790.

- Kim, J., Lee, S., & Kim, H. (2024). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics, 26(22), 15481-15487.

-

Wikipedia contributors. (2023, November 28). Combes quinoline synthesis. In Wikipedia, The Free Encyclopedia. [Link]

-

MDPI. (2018). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. [Link]

- Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (2005). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. In NASA Ames Research Center.

-

Wikipedia contributors. (2023, April 2). Doebner–Miller reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

Wikipedia contributors. (2023, October 16). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

Wikipedia contributors. (2023, May 15). Friedländer synthesis. In Wikipedia, The Free Encyclopedia. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

-

Wikipedia contributors. (2023, November 28). Skraup reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

Name Reactions in Organic Synthesis. Combes Quinoline Synthesis. [Link]

-

Journal of the American Chemical Society. Infrared Spectral-Structural Correlations of Quinolines. [Link]

-

ResearchGate. The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N ).... [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 4. Skraup reaction - Wikipedia [en.wikipedia.org]

- 5. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Reactivity Profile of the Chlorine Atom in 8-Chloro-7-methoxyquinoline

Abstract

8-Chloro-7-methoxyquinoline is a key heterocyclic scaffold, presenting a strategic chlorine atom at the C8 position that serves as a versatile functionalization handle. This guide provides an in-depth analysis of the reactivity profile of this C8-Cl bond, tailored for researchers, scientists, and professionals in drug development. We will explore the underlying electronic factors governing its reactivity and provide a comprehensive overview of its participation in critical synthetic transformations, including Nucleophilic Aromatic Substitution (SNAr) and various Palladium-Catalyzed Cross-Coupling reactions. This document is structured to deliver not just procedural steps but the causal logic behind experimental design, supported by detailed protocols, quantitative data summaries, and mechanistic diagrams to ensure scientific integrity and practical applicability.

Introduction: The Strategic Importance of 8-Chloro-7-methoxyquinoline

The quinoline framework is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its derivatives exhibit a wide spectrum of biological activities, including anti-cancer, anti-HIV, and neuroprotective properties.[1][3][4] The specific molecule, 8-chloro-7-methoxyquinoline, offers a unique combination of features: the quinoline core for biological interaction, a methoxy group that can modulate solubility and electronic properties, and a chlorine atom at the C8 position. This C8-Cl bond is the primary focus of this guide, as its selective transformation is a gateway to novel analogues with potentially enhanced pharmacological profiles. Understanding its reactivity is paramount for its effective utilization in synthetic campaigns.

Electronic Profile and Its Influence on C8-Cl Reactivity

The reactivity of the chlorine atom at the C8 position is not governed in isolation. It is a direct consequence of the electronic interplay between the electron-donating methoxy group (-OCH₃) at C7 and the inherent electron-withdrawing nature of the quinoline ring's nitrogen atom.

-

Quinoline Nitrogen: The nitrogen atom in the pyridine ring acts as an electron sink, withdrawing electron density from the entire fused ring system through inductive and resonance effects. This deactivation of the carbocyclic ring is a key factor influencing its chemistry.

-

7-Methoxy Group: The methoxy group at the C7 position is a powerful electron-donating group (EDG) through resonance (+R effect), pushing electron density into the benzene portion of the quinoline. It is, however, weakly electron-withdrawing through induction (-I effect). Being ortho to the C8-Cl bond, its net electron-donating character increases the electron density at C8.

-

Combined Effect: This electronic push from the C7-methoxy group counteracts the general electron withdrawal by the ring nitrogen. This makes the C8 position relatively electron-rich compared to a C-Cl bond in a quinoline without the methoxy substituent. This has profound implications:

-

It generally disfavors classical Nucleophilic Aromatic Substitution (SNAr), which requires an electron-deficient aromatic ring.

-

It has a less pronounced, but still relevant, effect on Palladium-catalyzed cross-coupling reactions, which proceed through a different mechanistic manifold (oxidative addition) that is less dependent on severe ring deactivation.

-

Nucleophilic Aromatic Substitution (SNAr): A Challenging Pathway

The SNAr mechanism typically involves the addition of a nucleophile to an electron-poor aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group.[5][6][7][8] For this to be efficient, strong electron-withdrawing groups (like -NO₂) are usually required at positions ortho or para to the leaving group to stabilize the negative charge of the intermediate.[7]

In 8-chloro-7-methoxyquinoline, the lack of a potent activating group and the presence of the electron-donating methoxy group make SNAr reactions challenging. However, under forcing conditions (high temperatures) or with highly potent nucleophiles, substitution can be achieved. A documented example involves the reaction of a similar 8-chloro-7-methoxy derivative with N-methylpiperazine, demonstrating that this pathway, while not ideal, is viable.[9]

Workflow: SNAr Reaction

Caption: General workflow for S_N_Ar.

Representative SNAr Protocol

-

Vessel Preparation: To a pressure-rated reaction vessel, add 8-chloro-7-methoxyquinoline (1.0 eq).

-

Reagent Addition: Add the desired amine nucleophile (e.g., N-methylpiperazine, 2.0-3.0 eq) and a high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) or 1-Methyl-2-pyrrolidinone (NMP).

-

Reaction Execution: Seal the vessel and heat the mixture to 120-160 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

| Reaction | Nucleophile | Conditions | Yield | Reference |

| Amination | N-Methylpiperazine | NMP, 150 °C | Moderate | [9] |

Palladium-Catalyzed Cross-Coupling: The Premier Strategy

Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile methodology for the functionalization of the C8-Cl bond in 8-chloro-7-methoxyquinoline.[10][11] These reactions proceed via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination, and are generally more tolerant of substrate electronic diversity than SNAr.[12]

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for constructing carbon-nitrogen bonds.[13][14][15] It enables the coupling of aryl halides with a vast array of primary and secondary amines, amides, and other nitrogen nucleophiles.[16][17] For an electron-rich aryl chloride like our substrate, the choice of a bulky, electron-rich phosphine ligand is critical to facilitate the oxidative addition step and promote efficient catalysis.

Catalytic Cycle: Buchwald-Hartwig Amination

Caption: Buchwald-Hartwig catalytic cycle.

Exemplary Buchwald-Hartwig Protocol

-

Inert Atmosphere: Add 8-chloro-7-methoxyquinoline (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., G3-XPhos, 1-2 mol%), the XPhos ligand (1-2 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 2.0 eq) to an oven-dried flask.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

-

Reaction Execution: Heat the mixture to 80-110 °C with stirring.

-

Monitoring & Workup: Monitor the reaction by TLC/LC-MS. Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

| Catalyst System | Base | Solvent | Temperature (°C) | Typical Amine Scope |

| Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | Primary & Secondary Amines |

| G3-XPhos | NaOt-Bu | Toluene | 110 | Anilines, Heterocyclic Amines |

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a highly robust and widely used method for forming carbon-carbon bonds by coupling organohalides with organoboron compounds.[18][19][20] Its tolerance of a broad range of functional groups and generally mild reaction conditions make it invaluable in drug discovery.[21][22]

Catalytic Cycle: Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura catalytic cycle.

Exemplary Suzuki-Miyaura Protocol

-

Inert Atmosphere: To a flask, add 8-chloro-7-methoxyquinoline (1.0 eq), the boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or a Pd(OAc)₂/ligand system, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas. Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O).

-

Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring until the starting material is consumed.

-

Workup: Cool the reaction, dilute with water, and extract with an organic solvent.

-

Purification: Wash the organic phase, dry, concentrate, and purify by chromatography or recrystallization.

| Catalyst System | Base | Solvent | Temperature (°C) | Boronic Acid Scope |

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | Aryl, Heteroaryl |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | Vinyl, Substituted Aryl |

Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[23][24][25] This reaction is exceptionally useful for synthesizing arylalkynes, which are important precursors for more complex structures and rigid linkers in bioactive molecules. The classic protocol uses both palladium and copper(I) as co-catalysts, though copper-free versions have been developed.[25][26]

Catalytic Cycle: Sonogashira Coupling

Caption: Sonogashira catalytic cycle.

Exemplary Sonogashira Protocol

-

Inert Atmosphere: Add 8-chloro-7-methoxyquinoline (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%) to a flask under an inert atmosphere.

-

Solvent and Reagent Addition: Add an anhydrous, degassed amine solvent (e.g., triethylamine or diisopropylamine). Add the terminal alkyne (1.1-1.5 eq) dropwise.

-

Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

-

Workup: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride to remove copper salts.

-

Purification: Dry the organic layer, concentrate, and purify the product by flash column chromatography.

| Catalyst System | Base/Solvent | Temperature (°C) | Alkyne Scope |

| Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | 25-50 | Aryl, Alkyl, Silyl protected |

| Pd(OAc)₂ / SPhos (Cu-free) | Cs₂CO₃ / Acetonitrile | 80 | Functionalized Alkynes |

Summary and Outlook

The chlorine atom at the C8 position of 8-chloro-7-methoxyquinoline is a highly valuable synthetic handle, primarily activated through modern organometallic catalysis. While susceptible to Nucleophilic Aromatic Substitution under forcing conditions, its true synthetic potential is unlocked via palladium-catalyzed cross-coupling reactions.

| Reaction Type | Bond Formed | Key Features | Utility |

| SNAr | C-N, C-O, C-S | Requires harsh conditions; limited scope. | Access to simple amine/ether analogues. |

| Buchwald-Hartwig | C-N | Excellent scope and functional group tolerance. | Core method for amine library synthesis. |

| Suzuki-Miyaura | C-C | Robust, mild conditions, commercially available reagents. | Building biaryl and vinyl-quinoline structures. |

| Sonogashira | C-C (alkyne) | Introduces a linear, rigid C≡C linker. | Access to alkynylated intermediates for further chemistry. |

By leveraging the appropriate catalytic system, researchers can selectively and efficiently transform the C8 position, providing rapid access to diverse libraries of novel quinoline derivatives. This strategic functionalization is a critical enabler for structure-activity relationship (SAR) studies and the optimization of lead compounds in drug discovery programs.

References

-

Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

-

Scheme 2. Exploration of the reaction of 8-chloro-7-methoxy derivative... - ResearchGate. Available at: [Link]

-

On tautomerism and substituent effect in 8-hydroxyquinoline-derived medicine molecules | Request PDF - ResearchGate. Available at: [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

-

Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

Sonogashira coupling - Wikipedia. Available at: [Link]

-

Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Available at: [Link]

-

NUCLEOPHILIC AROMATIC SUBSTITUTION - NCRD's Sterling Institute of Pharmacy. Available at: [Link]

-

Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - ResearchGate. Available at: [Link]

-

The Buchwald–Hartwig Amination After 25 Years | Request PDF - ResearchGate. Available at: [Link]

-

Chapter 7 Nucleophilic aromatic substitution - Oxford Learning Link. Available at: [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]

-

Nucleophilic Aromatic Substitution - Chemistry Steps. Available at: [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. Available at: [Link]

-

(PDF) Recent Advances in Sonogashira Reactions - ResearchGate. Available at: [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

-

Electrophilic halogenation of 8-methoxyquinoline | The Journal of Organic Chemistry. Available at: [Link]

-

Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

-

Cross-coupling reaction - Wikipedia. Available at: [Link]

-

Palladium chloride catalyzed Hiyama cross-coupling reaction using phenyltrimethoxysilane. Available at: [Link]

-

Nucleophilic aromatic substitution: Using microwave chemistry - Morressier. Available at: [Link]

-

Suzuki reaction - Wikipedia. Available at: [Link]

-

8-Chloroquinoline | C9H6ClN | CID 69139 - PubChem. Available at: [Link]

-

Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

-

Aromatic Nucleophilic Substitution | Dalal Institute. Available at: [Link]

-

The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]

-

[PDF] of Chemistry 8-Hydroxyquinoline and its Derivatives : Synthesis and Applications. Available at: [Link]

-

Palladium Cross-Coupling Reactions 1. An Introduction - YouTube. Available at: [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications - SciSpace. Available at: [Link]

-

COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. Available at: [Link]

-

4-Chloro-7-methoxyquinoline | C10H8ClNO | CID 10607829 - PubChem. Available at: [Link]

-

Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PubMed. Available at: [Link]

-

Reaction sites of 8-hydroxyquinoline 1. | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry - PubMed. Available at: [Link]

Sources

- 1. [PDF] of Chemistry 8-Hydroxyquinoline and its Derivatives : Synthesis and Applications | Semantic Scholar [semanticscholar.org]

- 2. scispace.com [scispace.com]

- 3. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ncrdsip.com [ncrdsip.com]

- 6. learninglink.oup.com [learninglink.oup.com]

- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 8. dalalinstitute.com [dalalinstitute.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. jk-sci.com [jk-sci.com]

- 18. youtube.com [youtube.com]

- 19. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 20. Suzuki Coupling [organic-chemistry.org]

- 21. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 22. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 23. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 24. researchgate.net [researchgate.net]

- 25. Sonogashira Coupling [organic-chemistry.org]

- 26. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Note: A Stability-Indicating HPLC Method for the Analysis of 8-Chloro-7-methoxyquinoline

Abstract

This application note details a comprehensive, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 8-Chloro-7-methoxyquinoline. The method was systematically developed to separate the active pharmaceutical ingredient (API) from its potential degradation products generated under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.[1][2] We describe the complete method development strategy, from initial parameter screening to final optimization. Furthermore, a detailed protocol for performing forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) is provided to validate the method's specificity. The final validated method is demonstrated to be linear, accurate, precise, and robust, making it suitable for quality control and stability testing in research and drug development environments.

Introduction

8-Chloro-7-methoxyquinoline is a substituted quinoline derivative, a class of heterocyclic compounds with significant interest in medicinal chemistry and pharmaceutical development. Ensuring the purity and stability of such active pharmaceutical ingredients is a critical requirement for regulatory approval and patient safety. A stability-indicating analytical method (SIAM) is a validated quantitative procedure designed to detect a decrease in the amount of the API over time due to degradation.[3] High-performance liquid chromatography (HPLC) is the foremost technique for this purpose, offering the resolution needed to separate the intact API from process-related impurities and degradation products.[4][5]

The development of a robust SIAM is a multi-step process that involves understanding the analyte's physicochemical properties, optimizing chromatographic conditions, and rigorously challenging the method's specificity through forced degradation studies.[6][7] These studies expose the drug substance to extreme conditions to produce potential degradants, thereby ensuring the analytical method can effectively monitor the drug's stability.[1][6] This document provides both the scientific rationale and a practical, step-by-step protocol for developing and applying a stability-indicating HPLC method for 8-Chloro-7-methoxyquinoline.

Analyte Properties and Chromatographic Considerations

A successful method development strategy begins with an understanding of the analyte's chemical nature.

-

Structure:

-

Physicochemical Properties (Predicted):

-

logP: The presence of a chloro- and methoxy- group, along with the aromatic rings, suggests moderate hydrophobicity, making it well-suited for reversed-phase chromatography.

-

UV Absorbance: The conjugated aromatic system of the quinoline ring is expected to exhibit strong UV absorbance, enabling sensitive detection with a photodiode array (PDA) or UV-Vis detector.

-

Chromatographic Challenges: The basic nitrogen in the quinoline structure can interact with residual acidic silanols on the surface of silica-based HPLC columns, leading to poor peak shape (tailing). Therefore, careful selection of a high-purity, end-capped column and control of mobile phase pH are critical for achieving symmetric peaks. Furthermore, separating structurally similar quinoline derivatives can be challenging, sometimes requiring stationary phases with alternative selectivities beyond the standard C18.[10][11]

Materials and Reagents

-

Reference Standard: 8-Chloro-7-methoxyquinoline (Purity ≥ 99.0%)

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm)

-

Reagents: Formic Acid (≥98%), Ammonium Acetate (HPLC Grade), Hydrochloric Acid (37%), Sodium Hydroxide, Hydrogen Peroxide (30%)

-

Equipment:

-

HPLC system with a quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.

-

Analytical Balance (0.01 mg readability)

-

pH Meter

-

Class A Volumetric Glassware

-

Water Bath / Dry Heat Oven

-

Photostability Chamber

-

Method Development Strategy

The development process followed a logical, stepwise approach to optimize the separation of the parent compound from all potential degradants. Most stability-indicating methods for small molecules utilize gradient reversed-phase liquid chromatography (RPLC) with UV detection.[12]

Initial Screening: Column and Mobile Phase Selection

The primary goal is to find a set of conditions that provides retention for the main analyte and offers the best chance of separating it from closely related impurities.

-

Column Selection: A modern, high-purity silica C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm) is a logical starting point due to its versatility. However, based on literature concerning quinoline derivatives, a column with alternative selectivity, such as a Phenyl-Hexyl phase, should be considered if co-elution issues arise with the C18.[10][11]

-

Mobile Phase Selection:

-

Organic Modifier: Acetonitrile is generally preferred over methanol as it offers lower viscosity and better UV transparency.

-

Aqueous Phase & pH Control: To ensure good peak shape for the basic analyte, a buffered mobile phase is essential. A volatile buffer like ammonium acetate or formate is ideal for LC-MS compatibility. An acidic pH (e.g., pH 3.0-4.0) is chosen to protonate the quinoline nitrogen, which typically leads to better peak shape and consistent retention.

-

-

Wavelength Selection: The UV spectrum of 8-Chloro-7-methoxyquinoline is recorded using the PDA detector. The wavelength of maximum absorbance (λ-max) is selected for quantification to ensure the highest sensitivity.

Gradient Optimization

A gradient elution is necessary to separate compounds with a range of polarities, which is expected in a forced degradation sample.[12] The gradient is optimized by adjusting the initial and final organic solvent percentages and the gradient time to ensure that all degradation products are eluted from the column and that the main peak is well-resolved from its nearest neighbors (Resolution > 2.0).

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. ijcrt.org [ijcrt.org]

- 3. ijtsrd.com [ijtsrd.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijarsct.co.in [ijarsct.co.in]

- 8. 8-Chloro-7-methoxyquinoline | 1422978-91-3 [chemicalbook.com]

- 9. 1422978-91-3|8-Chloro-7-methoxyquinoline|BLD Pharm [bldpharm.com]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. chromatographyonline.com [chromatographyonline.com]

Protocol for Achieving High Purity 8-Chloro-7-methoxyquinoline via Recrystallization

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chloro-7-methoxyquinoline is a crucial heterocyclic compound utilized as a building block in the synthesis of various pharmaceutical agents and research chemicals. The purity of this quinoline derivative is paramount to ensure the desired efficacy, safety, and reproducibility of subsequent reactions and biological assays. This application note provides a detailed, step-by-step protocol for the purification of 8-Chloro-7-methoxyquinoline to high purity using the recrystallization technique. The document elucidates the underlying principles of solvent selection, the experimental procedure, and methods for verifying the purity of the final product.

Introduction: The Imperative for Purity

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents, including those with antimalarial, anticancer, and anti-inflammatory properties[1]. 8-Chloro-7-methoxyquinoline serves as a key intermediate in the synthesis of more complex molecules. Impurities present in the starting material, often remnants from the synthesis process such as starting materials, by-products, or tars, can lead to undesirable side reactions, lower yields, and introduce contaminants into the final active pharmaceutical ingredient (API)[2][3].

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds[4][5][6]. The method is predicated on the principle that the solubility of a compound in a solvent increases with temperature[5]. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound will crystallize out of the solution in a purer form, while the impurities remain dissolved in the surrounding liquid (mother liquor)[7]. This protocol is designed to be a robust and reproducible method for obtaining high-purity 8-Chloro-7-methoxyquinoline.

Foundational Principles of Recrystallization

A successful recrystallization hinges on the differential solubility of the target compound and its impurities in a chosen solvent system. The ideal solvent will exhibit high solubility for 8-Chloro-7-methoxyquinoline at elevated temperatures and low solubility at cooler temperatures. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal via hot filtration)[8].

The process of crystallization involves two key stages: nucleation and crystal growth. Nucleation is the initial formation of small crystal seeds, which then grow into larger, well-defined crystals. Slow cooling is crucial as it promotes the formation of larger, purer crystals by allowing the molecules of the target compound to selectively deposit onto the growing crystal lattice, excluding impurity molecules[4][7].

Strategic Solvent Selection

The choice of solvent is the most critical factor in developing a successful recrystallization protocol[5][9]. For 8-Chloro-7-methoxyquinoline, a substituted aromatic heterocycle, a systematic screening of solvents with varying polarities is recommended.

Criteria for an Optimal Recrystallization Solvent:

-

Temperature-Dependent Solubility: The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point[5][8].

-

Inertness: The solvent must not react chemically with 8-Chloro-7-methoxyquinoline[8][10].

-

Impurity Solubility: Impurities should remain either completely soluble or insoluble in the chosen solvent at all temperatures[8].

-

Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals during the drying process[10].

-

Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible[10].

Recommended Solvents for Screening:

Based on the chemical structure of 8-Chloro-7-methoxyquinoline, the following solvents are suggested for initial screening:

| Solvent | Polarity | Boiling Point (°C) | Rationale |

| Ethanol | Polar Protic | 78 | Often a good choice for quinoline derivatives[11][12]. |

| Methanol | Polar Protic | 65 | Similar to ethanol, but its lower boiling point can be advantageous. |

| Isopropanol | Polar Protic | 82 | A slightly less polar alcohol that may offer different solubility characteristics. |

| Ethyl Acetate | Polar Aprotic | 77 | A moderately polar solvent that is effective for a wide range of organic compounds. |

| Acetone | Polar Aprotic | 56 | A good solvent for many organic compounds with a convenient boiling point. |

| Toluene | Nonpolar | 111 | Can be effective for aromatic compounds, often yielding well-formed crystals[13]. |

| Heptane/Hexane | Nonpolar | 98/69 | Can be used as an anti-solvent in a mixed solvent system. |

| Water | Highly Polar | 100 | Unlikely to be a good single solvent, but can be used in a mixed system with a miscible organic solvent like ethanol. |

Solvent Screening Protocol:

-

Place approximately 20-30 mg of crude 8-Chloro-7-methoxyquinoline into a small test tube.

-

Add the selected solvent dropwise at room temperature, swirling after each addition, until a total of 0.5 mL has been added. Observe the solubility.

-

If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point.

-

If the compound dissolves completely when hot, remove the test tube from the heat and allow it to cool slowly to room temperature.

-

If crystals form upon cooling, the solvent is a promising candidate.

-

If no crystals form, try inducing crystallization by scratching the inside of the test tube with a glass rod or by adding a seed crystal.

-

If the compound is too soluble at room temperature or insoluble even when hot, it is not a suitable single solvent. Consider a mixed solvent system.

Detailed Recrystallization Protocol for 8-Chloro-7-methoxyquinoline

This protocol assumes that a suitable solvent (e.g., ethanol) or solvent pair has been identified through the screening process.

Step 1: Dissolution

-

Place the crude 8-Chloro-7-methoxyquinoline (e.g., 1.0 g) into an Erlenmeyer flask.

-

Add a boiling chip to the flask to ensure smooth boiling[4].

-

Add a minimal amount of the chosen recrystallization solvent to the flask, just enough to cover the solid.

-

Gently heat the mixture on a hot plate or in a heating mantle while swirling continuously.

-

Add small portions of the hot solvent until the solid completely dissolves[4][7]. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

Step 2: Hot Filtration (Optional)

If insoluble impurities are observed in the hot solution, they must be removed by hot filtration.

-

Preheat a separate Erlenmeyer flask containing a small amount of the solvent.

-

Place a stemless funnel with fluted filter paper into the neck of the preheated flask.

-

Quickly pour the hot solution containing the dissolved product through the fluted filter paper. The preheating of the apparatus prevents premature crystallization in the funnel.

Step 3: Cooling and Crystallization

-

Cover the flask with a watch glass to prevent solvent evaporation and contamination.

-

Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals[4][5].

-

Once the flask has reached room temperature and crystal formation appears complete, place the flask in an ice-water bath for 15-30 minutes to maximize the yield of the crystallized product[4].

Step 4: Isolation of Crystals

-

Set up a Büchner funnel with a piece of filter paper that fits snugly over the holes.

-

Wet the filter paper with a small amount of the cold recrystallization solvent.

-

Turn on the vacuum and pour the cold crystal slurry into the Büchner funnel.

-

Use a spatula to transfer any remaining crystals from the flask.

Step 5: Washing the Crystals

-

With the vacuum still on, wash the crystals with a small amount of fresh, ice-cold solvent to remove any adhering mother liquor containing impurities[6].

-

Use a minimal amount of cold solvent for washing to avoid dissolving a significant amount of the purified product.

Step 6: Drying the Product

-

Allow the crystals to air-dry in the Büchner funnel under vacuum for a few minutes to remove the bulk of the solvent.

-

Transfer the crystals to a pre-weighed watch glass and allow them to dry completely. The drying process can be expedited by placing the watch glass in a desiccator under vacuum.

-

Once dry, weigh the purified 8-Chloro-7-methoxyquinoline and calculate the percent recovery.

Visualization of the Recrystallization Workflow

Caption: Workflow for the recrystallization of 8-Chloro-7-methoxyquinoline.

Characterization and Purity Assessment

The purity of the recrystallized 8-Chloro-7-methoxyquinoline should be assessed to validate the success of the protocol.

| Parameter | Method | Expected Result for High-Purity Product |

| Melting Point | Melting Point Apparatus | A sharp melting point range (typically < 1-2 °C). Impurities tend to depress and broaden the melting point range. |

| Appearance | Visual Inspection | Crystalline solid, uniform in appearance. The color should be consistent with literature values for the pure compound. |

| Chromatography | Thin Layer Chromatography (TLC) / High-Performance Liquid Chromatography (HPLC) | A single spot on TLC or a single major peak in the HPLC chromatogram indicates high purity. |

| Spectroscopy | Nuclear Magnetic Resonance (NMR) | The ¹H and ¹³C NMR spectra should be clean and match the expected chemical shifts and splitting patterns for 8-Chloro-7-methoxyquinoline, with no significant signals from impurities. |

Troubleshooting Common Recrystallization Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No crystals form upon cooling. | - Too much solvent was used.- The solution was not sufficiently saturated. | - Boil off some of the solvent to concentrate the solution.- Scratch the inner wall of the flask with a glass rod.- Add a seed crystal of the pure compound. |

| Oiling out occurs. | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated.- High concentration of impurities. | - Re-heat the solution and add more solvent.- Use a lower-boiling point solvent or a different solvent system. |

| Low recovery of the product. | - Too much solvent was used.- The crystals were washed with too much cold solvent.- Premature crystallization during hot filtration. | - Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure all apparatus for hot filtration is pre-heated. |

| Colored impurities remain. | - The impurity has similar solubility to the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the product. |

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

When using flammable organic solvents, avoid open flames. Use a steam bath, heating mantle, or hot plate for heating[7].

-

Refer to the Safety Data Sheet (SDS) for 8-Chloro-7-methoxyquinoline and all solvents used for detailed hazard information.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. scispace.com [scispace.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. edu.rsc.org [edu.rsc.org]

- 6. science.uct.ac.za [science.uct.ac.za]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. mt.com [mt.com]

- 11. actascientific.com [actascientific.com]

- 12. benchchem.com [benchchem.com]

- 13. Reagents & Solvents [chem.rochester.edu]

Application Notes & Protocols: The Strategic Use of 8-Chloro-7-methoxyquinoline in the Synthesis of Novel Anticancer Agents

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system, a bicyclic heterocycle composed of a fused benzene and pyridine ring, is a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties have established it as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets.[2][3] Consequently, quinoline derivatives have been extensively investigated and developed as potent therapeutic agents across a spectrum of diseases, most notably in oncology.[4][5]

Numerous quinoline-based compounds have demonstrated significant anticancer activity through diverse mechanisms of action, including the inhibition of tyrosine kinases, disruption of tubulin polymerization, intercalation with DNA, and inhibition of topoisomerases.[2][5] Marketed drugs and late-stage clinical candidates underscore the therapeutic viability of this scaffold.

This guide focuses on a specific, highly versatile precursor: 8-Chloro-7-methoxyquinoline . The strategic placement of its substituents offers a unique synthetic advantage. The methoxy group at the C7 position electronically influences the ring, while the chloro group at the C8 position serves as a robust and versatile synthetic handle. This allows for the precise and controlled introduction of various pharmacophores and functional groups, enabling the systematic exploration of chemical space to develop novel, potent, and selective anticancer agents.

Core Synthetic Strategies: Leveraging the C8-Chloro Substituent

The chemical reactivity of 8-Chloro-7-methoxyquinoline is dominated by the C8-chloro group, which provides a key point for diversification. Modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, are the primary tools for its elaboration.

Rationale for Synthetic Route Selection

The choice of synthetic strategy is dictated by the desired final structure.

-

Palladium-catalyzed cross-coupling reactions are ideal for creating carbon-carbon and carbon-heteroatom bonds, enabling the introduction of aryl, heteroaryl, alkynyl, and complex amine moieties. These reactions are favored for their high functional group tolerance, mild reaction conditions, and broad substrate scope.

-

Nucleophilic Aromatic Substitution (SNAr) provides a direct route to introduce amines, alcohols, and thiols. While sometimes requiring more forcing conditions than cross-coupling, it is a powerful and cost-effective method for installing key hydrogen-bond donors and acceptors.

Caption: Synthetic pathways for functionalizing 8-Chloro-7-methoxyquinoline.

Potential Mechanisms of Action for Derived Anticancer Agents

Derivatives synthesized from the 8-Chloro-7-methoxyquinoline scaffold can be designed to target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.[6] By rationally designing the substituents introduced at the C8 position, it is possible to direct the resulting compounds toward specific biological targets.

-

Kinase Inhibition: Many clinically successful quinoline-based drugs function as inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR).[6] By introducing moieties that mimic the hinge-binding region of ATP, novel derivatives can be developed as potent kinase inhibitors.

-

PI3K/Akt/mTOR Pathway Inhibition: This pathway is frequently dysregulated in human cancers. The quinoline scaffold can be elaborated to create molecules that inhibit key nodes in this cascade, such as PI3K or Akt, leading to the induction of apoptosis and cell cycle arrest.[7]

-

DNA Damage and Apoptosis Induction: Certain quinoline structures can intercalate with DNA or inhibit topoisomerase enzymes, leading to DNA strand breaks and the activation of apoptotic pathways, such as the caspase cascade.[2][7]

// Nodes GF [label="Growth Factor\n(e.g., EGF)", shape=ellipse, fillcolor="#FFFFFF"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K"]; PIP2 [label="PIP2"]; PIP3 [label="PIP3"]; PDK1 [label="PDK1"]; Akt [label="Akt"]; mTOR [label="mTOR"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Quinoline [label="Quinoline-Based\nInhibitor", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GF -> EGFR; EGFR -> PI3K [label="Activates"]; PI3K -> PIP3 [label="PIP2 to PIP3"]; PIP3 -> PDK1; PDK1 -> Akt [label="Phosphorylates"]; Akt -> mTOR [label="Activates"]; mTOR -> Proliferation;

// Inhibition Edges Quinoline -> EGFR [arrowhead=tee, style=dashed, color="#EA4335", penwidth=2]; Quinoline -> PI3K [arrowhead=tee, style=dashed, color="#EA4335", penwidth=2]; Quinoline -> Akt [arrowhead=tee, style=dashed, color="#EA4335", penwidth=2]; }

Caption: Potential inhibition points for quinoline derivatives in the EGFR/PI3K/Akt pathway.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for two key synthetic transformations of 8-Chloro-7-methoxyquinoline. These protocols are designed to be self-validating, with clear explanations for the role of each reagent.

Protocol 1: Synthesis of an 8-Aryl-7-methoxyquinoline Derivative via Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed coupling of 8-Chloro-7-methoxyquinoline with an arylboronic acid. The Suzuki reaction is exceptionally reliable for forming C(sp²)-C(sp²) bonds.

Causality Behind Experimental Choices:

-

Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a phosphine ligand is used. The ligand stabilizes the palladium center and facilitates the catalytic cycle.

-

Base: An inorganic base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle, activating the boronic acid.

-

Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene) and water is often used to dissolve both the organic starting materials and the inorganic base. Degassing the solvent is critical to remove oxygen, which can oxidize and deactivate the palladium catalyst.

Materials:

-

8-Chloro-7-methoxyquinoline (1.0 eq)

-

Arylboronic Acid (1.2 - 1.5 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃, 3.0 eq)

-

Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask, add 8-Chloro-7-methoxyquinoline, the arylboronic acid, and the base.

-

Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times.

-

Add the palladium catalyst to the flask under a positive flow of inert gas.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C under the inert atmosphere.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).

-

Once complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 8-Aryl-7-methoxyquinoline derivative.

Protocol 2: Synthesis of an 8-Amino-7-methoxyquinoline Derivative via Buchwald-Hartwig Amination

This protocol describes the synthesis of 8-amino derivatives, which are common in kinase inhibitors. The Buchwald-Hartwig amination is a highly efficient method for forming carbon-nitrogen bonds.

Causality Behind Experimental Choices:

-

Catalyst System: A specific palladium precatalyst and ligand combination (e.g., Pd₂(dba)₃ with Xantphos or BINAP) is chosen to optimize reactivity for C-N bond formation. The choice of ligand is crucial and often depends on the specific amine being coupled.

-

Base: A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the amine, allowing it to enter the catalytic cycle.

-